

Z-LEHD-FMK stock solution aliquoting

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Compound Focus: Z-LEHD-fmk

Cat. No.: S547841

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Stock Solution Preparation

The table below summarizes the key parameters for preparing a **Z-LEHD-FMK** stock solution, compiled from supplier datasheets [1] [2] [3].

Parameter	Specification / Recommendation
Molecular Weight	804.74 g/mol (TFA salt) [1] / 690.72 g/mol (base) [3]
Recommended Solvent	Anhydrous DMSO [1] [2] [3]
Common Stock Concentration	10 mM - 100 mg/mL [1] [2]
Example Preparation	Add 124 μ L DMSO to 1 mg powder for 10 mM solution [2]
Aliquot Storage	Store small aliquots at -20°C [4] [2]
Critical Consideration	Final DMSO concentration should not exceed 0.2% in cell cultures [2]

Experimental Protocols

Here are methodologies for using **Z-LEHD-FMK** in cell-based assays, as cited in the literature.

In Vitro Apoptosis Inhibition (General Protocol) This protocol is adapted from experiments using various cell lines, including HCT116 and SW480 cells [1] [5].

Step	Parameter	Typical Specification
1. Inhibitor Preparation	Reconstitute Z-LEHD-FMK in anhydrous DMSO to desired stock concentration.	-

| 2. Cell Seeding & Pre-treatment | Plate cells and pre-incubate with **Z-LEHD-FMK**. | Concentration: 20 μ M
Incubation Time: 30 minutes to 2 hours [1] [5] | | 3. Apoptosis Induction | Add apoptosis inducer (e.g., TRAIL at 50 ng/mL) to the culture. | - | | 4. Analysis | Harvest cells for analysis (e.g., Western Blot, viability assay). | - |

In Vivo Application (Rat Model) This method is based on a study of spinal cord injury in male Wistar albino rats [1] [3].

Step	Parameter	Specification
1. Solution Preparation	Prepare dosing solution in an appropriate in vivo formulation.	-
2. Administration	Administer via intravenous (i.v.) injection.	Dosage: 0.8 μ mol/kg [1] [3]
3. Dosing Regimen	Repeat administration as required by the study design.	Duration: Up to 7 days [1] [3]

Troubleshooting and FAQs

How should I aliquot Z-LEHD-FMK? Although a detailed aliquoting protocol is not explicitly outlined, supplier recommendations strongly imply the standard practice [4] [2]. After reconstituting the lyophilized powder in DMSO, you should immediately divide the solution into small, single-use volumes in sterile vials before freezing. This avoids repeated freeze-thaw cycles, which can degrade the compound's activity.

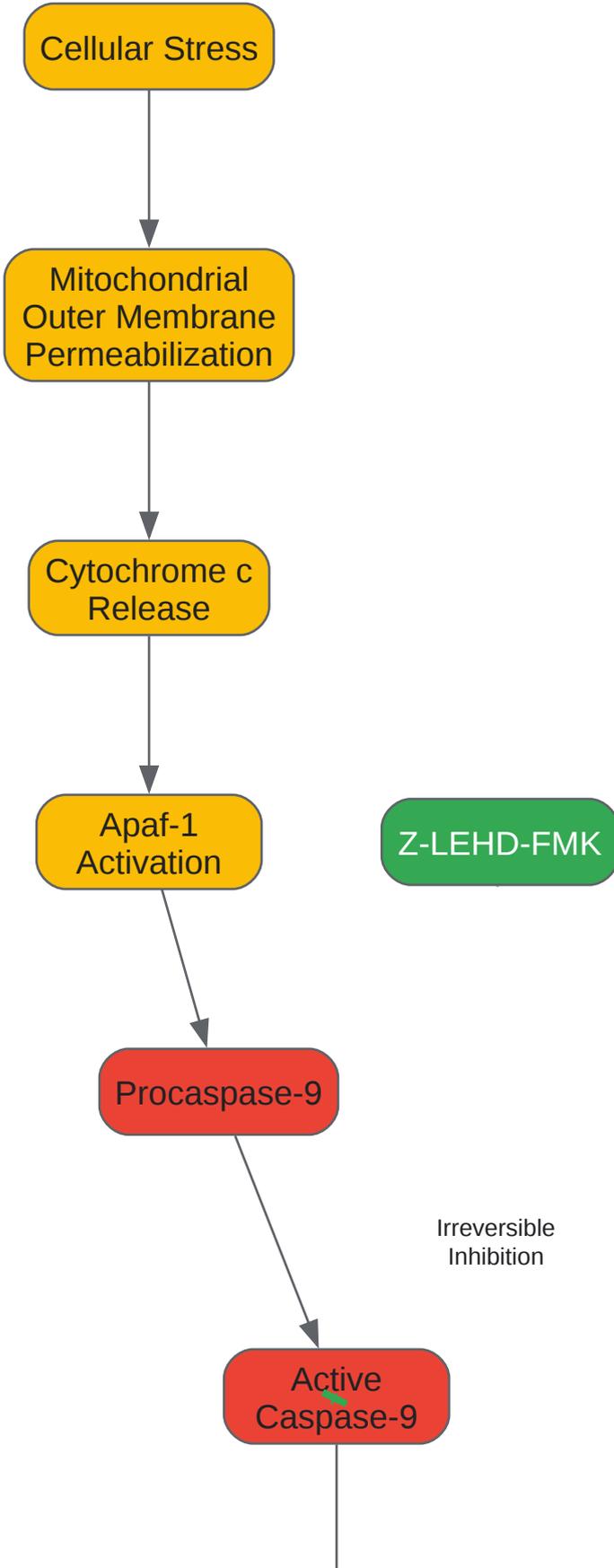
Why is controlling DMSO concentration critical? BD Biosciences specifically cautions that the final DMSO concentration in cell culture media **should not exceed 0.2%** [2]. Higher concentrations can cause cellular toxicity, which would mask the protective anti-apoptotic effects of **Z-LEHD-FMK** and compromise your experimental results.

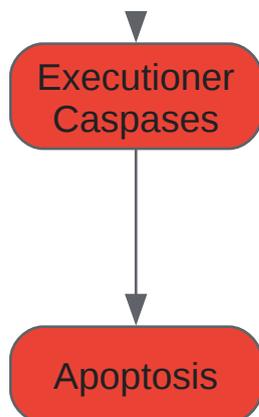
What is the evidence for Z-LEHD-FMK's specificity? The inhibitor is designed to be irreversible and cell-permeable, primarily targeting caspase-9 [1] [2]. Evidence for its functional selectivity comes from studies showing it protects some cell lines (like HCT116 and normal human hepatocytes) from TRAIL-induced apoptosis, but not others (like SW480 cells), indicating that some cancer cells rely more heavily on the caspase-9 pathway for death signaling [5].

Caspase Inhibition Signaling Pathway

To help visualize how **Z-LEHD-FMK** functions in the context of apoptosis signaling, the diagram below outlines the intrinsic pathway.

Caspase-9 Inhibition by Z-LEHD-FMK





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This diagram illustrates the intrinsic apoptotic pathway. **Z-LEHD-FMK** acts by irreversibly binding to the active site of caspase-9, thereby preventing it from activating the downstream executioner caspases that lead to cell death [1] [2].

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References

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To cite this document: Smolecule. [Z-LEHD-FMK stock solution aliquoting]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547841#z-lehd-fmk-stock-solution-aliquoting>]

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